Erythrityl tetranitrate

Übersicht

Beschreibung

Erythrityl tetranitrate (ETN) is an explosive compound chemically similar to PETN . It acts as a vasodilator with general properties similar to nitroglycerin . It was the active ingredient in the original “sustained release” tablets, made under a process patent in the early 1950s .

Molecular Structure Analysis

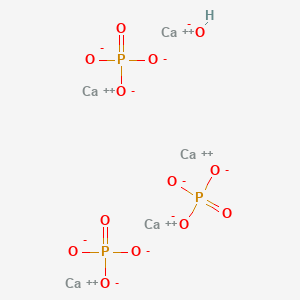

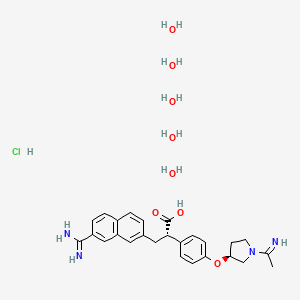

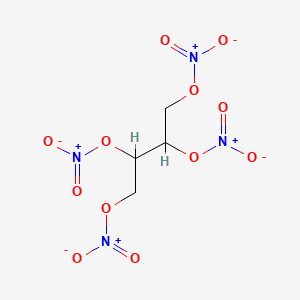

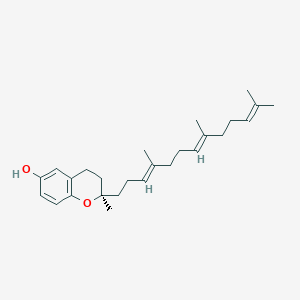

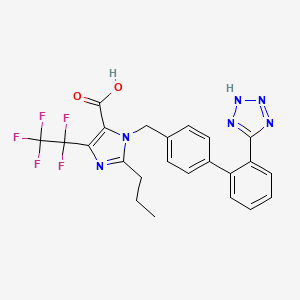

The molecular formula of Erythrityl tetranitrate is C4H6N4O12 . Its average mass is 302.110 Da and its monoisotopic mass is 301.998230 Da .

Physical And Chemical Properties Analysis

ETN is one of the few positive oxygen balanced explosives (CO2 +5.3%), and the melting point is low (61 °C) . It has a relatively high velocity of detonation of 8206 m/s at a density of 1.7219 (±0.0025) g/cm3 . It is white in color and odorless .

Wissenschaftliche Forschungsanwendungen

Medical Use as a Vasodilator

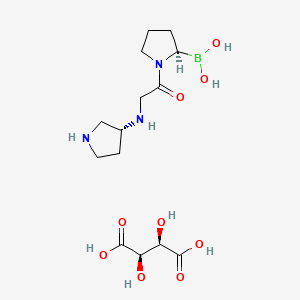

Erythrityl Tetranitrate is primarily used in medicine as a vasodilator . It works by stimulating the synthesis of cyclic guanosine 3’,5’-monophosphate (cGMP), which activates protein kinase-dependent phosphorylations in smooth muscle cells, leading to the dephosphorylation of the myosin light chain of the smooth muscle fiber. This process results in the dilation of blood vessels, which can help in conditions like angina pectoris .

Mechanism of Action in Smooth Muscle Relaxation

The active intermediate compound formed from Erythrityl Tetranitrate activates the enzyme guanylate cyclase. This activation is crucial for the relaxation of smooth muscles, as it leads to a cascade of intracellular processes culminating in vasodilation .

Compatibility with Other Energetic Materials

A study on the compatibility of Erythrityl Tetranitrate (ETN) with other energetic materials such as RDX, CL-20, PETN, TNT, HMX, and Picric acid has been conducted using differential scanning calorimetry (DSC). This research is significant for understanding how ETN can be safely combined with other compounds in various applications .

Explosive Properties

Erythrityl Tetranitrate is also known for its explosive properties. It is a powerful and somewhat sensitive explosive that can be melt-casted. Its chemical relation to other nitrate ester-containing explosives like pentaerythritol tetranitrate (PETN) and nitroglycerin suggests its potential use in similar applications .

Molecular Structure and Dynamics

Research involving molecular dynamics simulation provides insights into the properties of Erythrityl Tetranitrate, such as its monoclinic unit cell structure in the space group P2 1. Understanding its molecular structure is essential for various scientific applications, including material science and pharmacology .

Wirkmechanismus

Similar to other nitrites and organic nitrates, erythrityl tetranitrate is converted to an active intermediate compound which activates the enzyme guanylate cyclase . This stimulates the synthesis of cyclic guanosine 3’,5’-monophosphate (cGMP) which then activates a series of protein kinase-dependent phosphorylations in the smooth muscle cells, eventually resulting in the dephosphorylation of the myosin light chain of the smooth muscle fiber . The subsequent release of calcium ions results in the relaxation of the smooth muscle cells and vasodilation .

Safety and Hazards

Symptoms of overdose include increased intracranial pressure, persistent throbbing headache, confusion, moderate fever, vertigo, palpitations, visual disturbances, nausea and vomiting, syncope, air hunger and dyspnea, diaphoresis, heart block and bradycardia, paralysis, coma, seizures, and death . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

There is very little research on the application of ETN in explosives, such as structural parameters, detonation performance, sensitivity characteristics, stability characteristics, and compatibility . Therefore, future research could focus on these areas to improve the understanding and usage of ETN.

Eigenschaften

IUPAC Name |

[(2R,3S)-1,3,4-trinitrooxybutan-2-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFOERUNNSHUGP-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022990 | |

| Record name | Erythrityl tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.95e-01 g/L | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Similar to other nitrites and organic nitrates, erythrityl tetranitrate is converted to an active intermediate compound which activates the enzyme guanylate cyclase. This stimulates the synthesis of cyclic guanosine 3',5'-monophosphate (cGMP) which then activates a series of protein kinase-dependent phosphorylations in the smooth muscle cells, eventually resulting in the dephosphorylation of the myosin light chain of the smooth muscle fiber. The subsequent release of calcium ions results in the relaxation of the smooth muscle cells and vasodilation. | |

| Record name | Erythrityl tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Erythrityl tetranitrate | |

CAS RN |

7297-25-8 | |

| Record name | Erythrityl tetranitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7297-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrityl tetranitrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007297258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrityl tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythrityl tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eritrityl tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRITYL TETRANITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35X333P19D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | Erythrityl tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythrityl Tetranitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Erythrityl Tetranitrate, a long-acting organic nitrate, primarily functions as a nitric oxide (NO) donor. [] Although the exact mechanism of NO release from nitrates is not fully elucidated, it is believed to involve enzymatic biotransformation. [] The released NO activates soluble guanylate cyclase within vascular smooth muscle cells. [] This activation leads to increased cyclic guanosine monophosphate (cGMP) levels, causing smooth muscle relaxation and subsequent vasodilation. []

A: Studies indicate that Erythrityl Tetranitrate administration in chronic heart failure patients leads to a decrease in preload and afterload, ultimately improving cardiac output without significantly impacting myocardial contractility. []

A: The molecular formula of Erythrityl Tetranitrate is C4H6N4O12, and its molecular weight is 302.11 g/mol. []

A: Research shows Erythrityl Tetranitrate is highly unstable under gamma radiation. Exposure to 3 x 10^6 r resulted in immediate explosion, highlighting its labile nature compared to aromatic nitroderivatives like Trinitrotoluene (TNT). []

ANone: The provided research does not focus on the catalytic properties of Erythrityl Tetranitrate. Therefore, this question cannot be answered from the given information.

ANone: The provided research does not delve into computational studies or QSAR models related to Erythrityl Tetranitrate. This aspect is not covered in the provided articles.

A: Studies comparing various organic nitrates demonstrate a strong correlation between the number of nitrate ester groups and the potency of guanylate cyclase activation. Erythrityl Tetranitrate, with four nitrate groups, displays higher potency compared to compounds like Isosorbide Dinitrate (two nitrate groups) and Isosorbide-5-nitrate (one nitrate group). []

A: Erythrityl Tetranitrate exhibits a prolonged duration of action, exceeding that of Isosorbide Dinitrate. Studies using systolic time intervals as a measure of drug effect demonstrated significant changes for up to four hours after Erythrityl Tetranitrate administration compared to placebo. [] Comparative evaluations suggest Erythrityl Tetranitrate's efficacy lasts for at least 45 minutes. [, ]

A: Digital plethysmography, particularly by measuring changes in diastolic amplitude intensity, serves as an effective method to evaluate the bioavailability of Erythrityl Tetranitrate. [, ]

ANone: The provided research predates current SHE regulations and therefore does not contain information regarding this aspect.

A: Erythrityl Tetranitrate is rapidly metabolized in the liver, primarily by glutathione-organic nitrate reductase. [, ] This enzyme catalyzes the denitration process, leading to the formation of metabolites with a lower number of nitrate groups and ultimately, inorganic nitrite ions. [] This rapid hepatic metabolism contributes to its short half-life in vivo.

A: Research indicates that Erythrityl Tetranitrate administration improves exercise tolerance in angina pectoris patients. [] This effect is attributed to its vasodilatory action, which increases coronary blood flow and myocardial oxygen supply.

A: Yes, Erythrityl Tetranitrate can serve as a reference compound when evaluating the effectiveness of other nitrates using electrocardiographic methods. Studies comparing the onset and duration of action for various nitrates, including Glyceryl Trinitrate and Isosorbide Dinitrate, utilized Erythrityl Tetranitrate as a comparator. []

ANone: The provided research does not contain specific details regarding resistance mechanisms or cross-resistance associated with Erythrityl Tetranitrate.

A: While the provided research does not explicitly focus on toxicity data, it does mention headaches as a potential side effect, particularly at higher doses. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)